21(S)-Hydroxy Montelukast
Vue d'ensemble
Description
21(S)-Hydroxy Montelukast is a derivative of Montelukast, a selective leukotriene receptor antagonist widely used in the treatment of asthma and allergic rhinitis. Montelukast works by blocking the action of leukotrienes, which are inflammatory chemicals the body releases after coming in contact with an allergen or irritant. The addition of a hydroxy group at the 21st position enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 21(S)-Hydroxy Montelukast typically involves the hydroxylation of Montelukast. This can be achieved through various methods, including:
Chemical Hydroxylation: Using reagents such as osmium tetroxide or potassium permanganate under controlled conditions to introduce the hydroxy group.
Biocatalytic Hydroxylation: Employing enzymes or microorganisms that can selectively hydroxylate Montelukast at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Chemical Synthesis: Utilizing optimized reaction conditions to ensure high yield and purity.
Biotechnological Approaches: Using genetically engineered microorganisms to produce the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions: 21(S)-Hydroxy Montelukast can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group, reverting it to Montelukast.
Substitution: The hydroxy group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Montelukast.
Substitution Products: Various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
21(S)-Hydroxy Montelukast has several applications in scientific research, including:
Chemistry: Studying the reactivity and stability of hydroxy derivatives of Montelukast.
Biology: Investigating the biological activity and potential therapeutic benefits of the compound.
Medicine: Exploring its use as a more effective treatment for asthma and allergic rhinitis due to its enhanced pharmacological properties.
Industry: Developing new formulations and delivery methods for Montelukast-based medications.
Mécanisme D'action
The mechanism of action of 21(S)-Hydroxy Montelukast involves its interaction with leukotriene receptors. By blocking these receptors, the compound prevents leukotrienes from binding and triggering inflammatory responses. This results in reduced airway inflammation, decreased mucus production, and relaxation of bronchial muscles, thereby alleviating symptoms of asthma and allergic rhinitis.
Comparaison Avec Des Composés Similaires
Montelukast: The parent compound, which lacks the hydroxy group at the 21st position.
Zafirlukast: Another leukotriene receptor antagonist used in asthma treatment.
Pranlukast: A leukotriene receptor antagonist with similar therapeutic uses.
Uniqueness: 21(S)-Hydroxy Montelukast stands out due to the presence of the hydroxy group, which enhances its pharmacological properties. This modification can lead to improved efficacy, better bioavailability, and potentially fewer side effects compared to its parent compound and other similar leukotriene receptor antagonists.
Activité Biologique
21(S)-Hydroxy Montelukast, a metabolite of the leukotriene receptor antagonist montelukast, has garnered attention due to its potential biological activities and implications in therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, pharmacological effects, and clinical significance, supported by relevant data tables and research findings.
Metabolism of Montelukast
Montelukast is primarily metabolized in the liver through cytochrome P450 enzymes, particularly CYP2C8, CYP2C9, and CYP3A4. The formation of this compound occurs via stereoselective hydroxylation processes. Studies indicate that CYP3A4 plays a significant role in this metabolic pathway, with 21(S)-hydroxylation being one of the key reactions involved in montelukast metabolism .
Table 1: Key Cytochrome P450 Enzymes Involved in Montelukast Metabolism
Enzyme | Reaction Type | Role in Metabolism |
---|---|---|
CYP2C8 | Hydroxylation | Major contributor to montelukast clearance |
CYP2C9 | Hydroxylation | Involved in the formation of metabolites |
CYP3A4 | Hydroxylation and sulfoxidation | Main catalyst for 21-hydroxylation |
Pharmacological Activity
This compound exhibits biological activity similar to that of its parent compound, montelukast. It acts as an antagonist at the cysteinyl leukotriene receptor 1 (CysLT1), inhibiting the action of leukotrienes which are implicated in asthma and allergic rhinitis. The inhibition of leukotriene pathways can lead to reduced bronchoconstriction and inflammation .
Case Study: Efficacy in Asthma Management
A study evaluated the efficacy of montelukast (and by extension, its metabolites) in managing asthma symptoms. Patients receiving montelukast showed significant improvement in their asthma control test scores compared to those on placebo. While specific data on this compound was not isolated, its role as an active metabolite suggests a contribution to these outcomes .
Clinical Implications
The clinical implications of this compound are particularly relevant in populations with varying metabolic profiles. For instance, individuals with polymorphisms in CYP2C8 may experience altered levels of this metabolite, affecting therapeutic efficacy and safety profiles. This variability highlights the importance of personalized medicine approaches when prescribing montelukast.
Table 2: Summary of Clinical Findings Related to Montelukast
Propriétés
IUPAC Name |
2-[1-[[(1R,3S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxy-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO4S/c1-34(2,41)29-9-4-3-8-28(29)31(38)20-32(42-22-35(16-17-35)21-33(39)40)25-7-5-6-23(18-25)10-14-27-15-12-24-11-13-26(36)19-30(24)37-27/h3-15,18-19,31-32,38,41H,16-17,20-22H2,1-2H3,(H,39,40)/b14-10+/t31-,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRNGXJVKOMERP-SIOAQITRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1C(CC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1[C@H](C[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445590 | |
Record name | Montelukast M5a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184763-29-9 | |
Record name | 1-((((1R,3S)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxy-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184763299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Montelukast M5a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-((((1R,3S)-1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL)-3-HYDROXY-3-(2-(1-HYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2Y3XKQ2H3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.